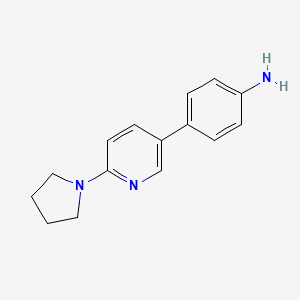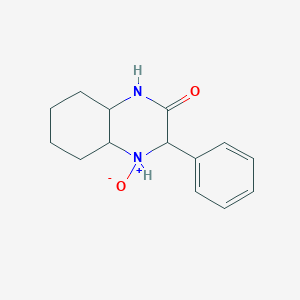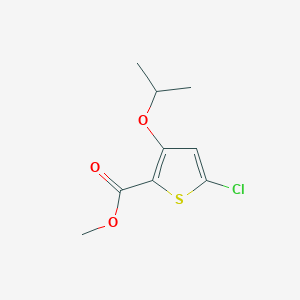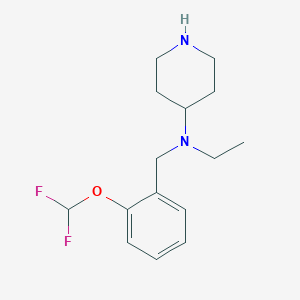![molecular formula C11H15NO B12075296 (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)
(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chiral heterocyclic compound that features a fused benzene and oxazepine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and ethylamine.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, which forms the oxazepine ring. This can be achieved through intramolecular cyclization using reagents like phosphorus oxychloride (POCl₃) or other cyclizing agents under controlled conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the oxazepine ring are replaced by other groups. Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenation using Br₂ or Cl₂ in the presence of a catalyst, nucleophilic substitution using amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its chiral nature makes it particularly useful in studying enantioselective processes and the role of chirality in biological systems.
Medicine
In medicinal chemistry, ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has potential applications as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in various chemical processes and product formulations.
作用機序
The mechanism of action of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
(S)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: The enantiomer of the compound, which may have different biological activities and properties.
3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: The parent compound without the ethyl substituent, used for comparison in studies of structure-activity relationships.
Uniqueness
®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(3R)-3-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11-6-4-3-5-9(11)7-12-10/h3-6,10,12H,2,7-8H2,1H3/t10-/m1/s1 |
InChIキー |
DMDKQEAZFKSIER-SNVBAGLBSA-N |
異性体SMILES |
CC[C@@H]1COC2=CC=CC=C2CN1 |
正規SMILES |
CCC1COC2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



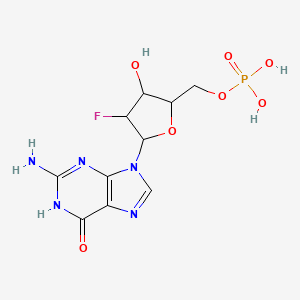
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
